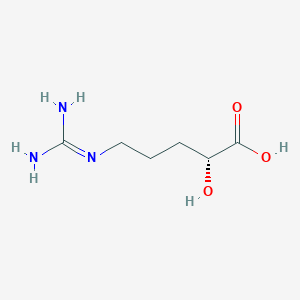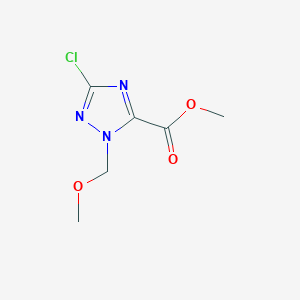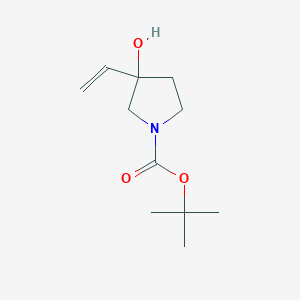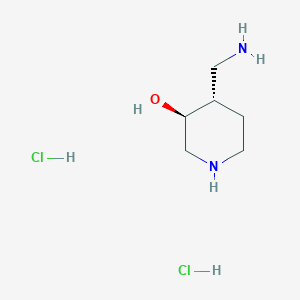
(R)-5-Guanidino-2-hydroxypentanoic acid
Übersicht
Beschreibung
This would involve identifying the compound’s chemical structure, functional groups, and stereochemistry. The compound’s IUPAC name can also provide information about its structure .
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to analyze a compound’s molecular structure .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It may include its behavior as an acid or base, its reactivity towards nucleophiles or electrophiles, and any notable reactions it undergoes .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its spectral properties (UV-Vis, IR, NMR, etc.) would also be analyzed .Wissenschaftliche Forschungsanwendungen
Stereospecificity in Hydroxylation Reactions
- Studies on Stereospecificity : Research by Baldwin et al. (1993) demonstrated the role of (R)-5-Guanidino-2-hydroxypentanoic acid in the stereospecific hydroxylation reaction catalyzed by clavaminic acid synthase, highlighting its importance in the synthesis of clavulanic acid, a clinically significant β-lactamase inhibitor (Baldwin et al., 1993).
Inhibitory Activity in Biomedical Applications
- Influenza Virus Sialidase Inhibition : Smith et al. (1996) synthesized analogues of 4-guanidino-Neu5Ac2en, which includes structures related to (R)-5-Guanidino-2-hydroxypentanoic acid, and found them to be potent inhibitors of influenza virus sialidases, demonstrating their potential as antiviral agents (Smith et al., 1996).
Role in Biological and Chemical Synthesis
- Biosynthetic Precursors and Enzymatic Reactions : Elson et al. (1993) identified compounds including 5-guanidino-2-(2-oxoazetidin-1-yl)pentanoic acid as biosynthetic precursors in the clavulanic acid pathway, illustrating the role of similar compounds in biosynthesis and enzymatic processes (Elson et al., 1993).
Environmental and Industrial Applications
- Adsorption and Removal of Dyes : Naushad et al. (2019) used a derivative of 2-amino-5-guanidinopentanoic acid to modify activated carbon, creating an effective adsorbent for removing methylene blue dye from water, illustrating the potential for environmental remediation applications (Naushad et al., 2019).
Biochemical Analysis Techniques
- Applications in Analytical Chemistry : Friedman (2004) explored the applications of ninhydrin reaction, which involves compounds like (R)-5-Guanidino-2-hydroxypentanoic acid, in the analysis of amino acids and proteins. This highlights its utility in various scientific fields including agricultural and biomedical sciences (Friedman, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h4,10H,1-3H2,(H,11,12)(H4,7,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMQGXDDJALKQ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)O)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286436 | |
| Record name | (2R)-5-Carbamimidamido-2-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Guanidino-2-hydroxypentanoic acid | |
CAS RN |
172491-18-8 | |
| Record name | (2R)-5-Carbamimidamido-2-hydroxypentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)




![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)

